molecular formula C17H18N4OS B12263697 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12263697
M. Wt: 326.4 g/mol
InChI Key: IMCBEJRJMRTXSZ-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

The synthesis of 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it may interact with cellular receptors to modulate signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can be compared with other pyrimidine derivatives, such as:

These compounds share structural similarities with this compound but differ in their specific molecular targets and therapeutic applications.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

7-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C17H18N4OS/c1-11-7-18-5-3-14(11)22-13-4-6-21(8-13)17-16-15(19-10-20-17)12(2)9-23-16/h3,5,7,9-10,13H,4,6,8H2,1-2H3

InChI Key

IMCBEJRJMRTXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(C3)OC4=C(C=NC=C4)C

Origin of Product

United States

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